molecular formula C6H3BrClN3 B6202630 1-azido-2-bromo-3-chlorobenzene CAS No. 1701558-23-7

1-azido-2-bromo-3-chlorobenzene

Cat. No. B6202630
CAS RN: 1701558-23-7
M. Wt: 232.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-bromo-3-chlorobenzene (ABCB) is an azido-substituted halobenzene compound that has been studied for its potential applications in various scientific fields. ABCB is a colorless, volatile liquid with a boiling point of 220°C and a melting point of -20°C. It is insoluble in water, but soluble in organic solvents, such as ethanol and acetone. ABCB has a molecular weight of 224.56 g/mol and a molecular formula of C6H3BrClN3.

Scientific Research Applications

1-azido-2-bromo-3-chlorobenzene has been studied extensively for its potential uses in various scientific fields. It has been used in the synthesis of organic compounds, such as nitrogen-containing heterocycles, as well as in the synthesis of pharmaceuticals, such as antibiotics and antivirals. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 1-azido-2-bromo-3-chlorobenzene has been used in the synthesis of dyes, catalysts, and other materials.

Mechanism of Action

1-azido-2-bromo-3-chlorobenzene is an azido compound, which means that it is capable of undergoing a variety of reactions. These reactions are typically initiated by nucleophilic attack on the azide group, which results in the formation of a new bond. This reaction can be used to synthesize a variety of compounds, such as nitrogen-containing heterocycles, pharmaceuticals, polymers, and dyes.
Biochemical and Physiological Effects
1-azido-2-bromo-3-chlorobenzene has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been found to have a variety of effects, including inhibition of protein synthesis, inhibition of DNA replication, and inhibition of enzyme activity. Additionally, 1-azido-2-bromo-3-chlorobenzene has been found to have cytotoxic effects, as well as an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

1-azido-2-bromo-3-chlorobenzene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-azido-2-bromo-3-chlorobenzene is its low cost and easy availability. Additionally, 1-azido-2-bromo-3-chlorobenzene is a volatile liquid, which makes it easy to use in experiments. On the other hand, 1-azido-2-bromo-3-chlorobenzene is insoluble in water, which can be a limitation when working with aqueous solutions. Additionally, 1-azido-2-bromo-3-chlorobenzene is a toxic compound, which can be a safety concern when working with it in the laboratory.

Future Directions

There are several potential future directions for the use of 1-azido-2-bromo-3-chlorobenzene. One potential direction is the development of new synthetic methods using 1-azido-2-bromo-3-chlorobenzene as a starting material. Additionally, 1-azido-2-bromo-3-chlorobenzene could be used in the synthesis of new pharmaceuticals and other materials. Another potential direction is the development of new methods for the detection and quantification of 1-azido-2-bromo-3-chlorobenzene in biological samples. Finally, 1-azido-2-bromo-3-chlorobenzene could be used in the development of new catalysts and catalytic processes.

Synthesis Methods

1-azido-2-bromo-3-chlorobenzene can be synthesized through a variety of methods. The most common method is the reaction of 1-bromo-2-chlorobenzene with sodium azide in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 1-bromo-2-chlorobenzene with sodium azide in the presence of a Lewis acid, such as boron trifluoride or zinc chloride, or the reaction of 1-bromo-2-chlorobenzene with sodium azide in the presence of a strong base, such as sodium hydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-bromo-3-chlorobenzene involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride, followed by the reaction of the resulting compound with sodium azide and bromine.", "Starting Materials": [ "3-chlorobenzoic acid", "thionyl chloride", "sodium azide", "bromine", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "1. Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride in the presence of acetic acid and diethyl ether.", "2. Reaction of 3-chlorobenzoyl chloride with sodium azide in the presence of water to form 1-azido-3-chlorobenzene.", "3. Bromination of 1-azido-3-chlorobenzene with bromine in the presence of acetic acid to form 1-azido-2-bromo-3-chlorobenzene." ] }

CAS RN

1701558-23-7

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.